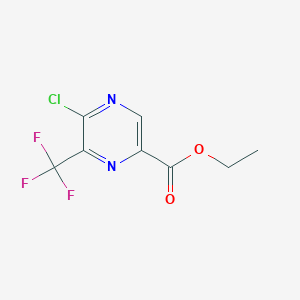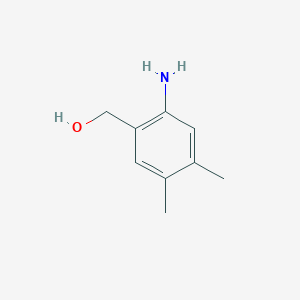![molecular formula C15H13NO5S B13127672 Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- CAS No. 108621-58-5](/img/structure/B13127672.png)
Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- is a chemical compound with the molecular formula C15H13NO5S It is known for its unique structure, which includes a sulfooxy group attached to a fluorenyl ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- typically involves the reaction of fluorenyl derivatives with sulfonating agents. One common method includes the acetylation of 9H-fluoren-2-amine followed by sulfonation using sulfuric acid or its derivatives . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where fluorenyl derivatives are reacted with sulfonating agents in reactors designed to handle the exothermic nature of the reaction. The process is optimized for yield and purity, often involving purification steps such as crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfooxy group can participate in various biochemical pathways, influencing the activity of proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide: A simpler compound with the formula CH3CONH2, used as a plasticizer and solvent.
N,N-Dimethylacetamide: A related compound used more widely in industrial applications.
Uniqueness
Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- is unique due to its sulfooxy group and fluorenyl structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other acetamide derivatives may not be suitable .
Propriétés
Numéro CAS |
108621-58-5 |
|---|---|
Formule moléculaire |
C15H13NO5S |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
(2-acetamido-9H-fluoren-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C15H13NO5S/c1-9(17)16-14-7-6-12-11-5-3-2-4-10(11)8-13(12)15(14)21-22(18,19)20/h2-7H,8H2,1H3,(H,16,17)(H,18,19,20) |
Clé InChI |
ATQBOYONJMVJTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)
![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)



![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)



![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)
